molecular formula C22H25FN6O B11045059 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-fluorophenyl)urea

1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-fluorophenyl)urea

Cat. No.: B11045059
M. Wt: 408.5 g/mol
InChI Key: KSBDRCJSYDSCBF-UHFFFAOYSA-N
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Description

N-(4-{[4-(DIETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]AMINO}PHENYL)-N’-(4-FLUOROPHENYL)UREA is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyrimidine ring, a diethylamino group, and a fluorophenyl group. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(DIETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]AMINO}PHENYL)-N’-(4-FLUOROPHENYL)UREA typically involves multiple steps, starting with the preparation of the pyrimidine ring. The diethylamino group is introduced through nucleophilic substitution reactions, while the fluorophenyl group is added via electrophilic aromatic substitution. The final step involves the formation of the urea linkage, which is achieved by reacting the intermediate compounds with isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(DIETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]AMINO}PHENYL)-N’-(4-FLUOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

N-(4-{[4-(DIETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]AMINO}PHENYL)-N’-(4-FLUOROPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-{[4-(DIETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]AMINO}PHENYL)-N’-(4-FLUOROPHENYL)UREA involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(DIETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]AMINO}PHENYL)-2-PYRIMIDINECARBOXAMIDE: Shares a similar pyrimidine structure but differs in the functional groups attached.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Contains a pyrimidine ring and exhibits similar biological activities.

Uniqueness

The uniqueness of N-(4-{[4-(DIETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]AMINO}PHENYL)-N’-(4-FLUOROPHENYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C22H25FN6O

Molecular Weight

408.5 g/mol

IUPAC Name

1-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C22H25FN6O/c1-4-29(5-2)20-14-15(3)24-21(28-20)25-17-10-12-19(13-11-17)27-22(30)26-18-8-6-16(23)7-9-18/h6-14H,4-5H2,1-3H3,(H,24,25,28)(H2,26,27,30)

InChI Key

KSBDRCJSYDSCBF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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